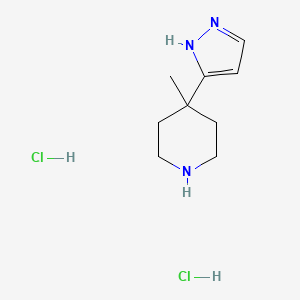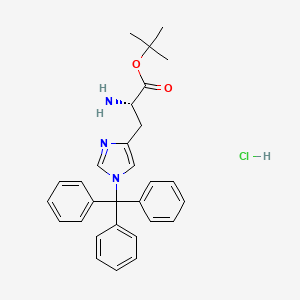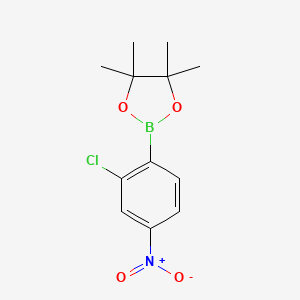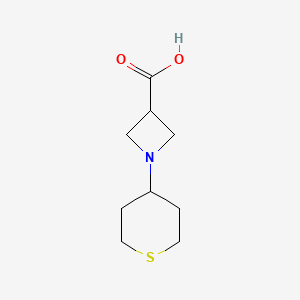
1-(チアン-4-イル)アゼチジン-3-カルボン酸
説明
Synthesis Analysis
The synthesis of azetidines, including “1-(Thian-4-yl)azetidine-3-carboxylic acid”, has been a topic of interest in recent years . A common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(Azetidin- or Oxetan-3-Ylidene)acetates . The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction .Chemical Reactions Analysis
Azetidines, including “1-(Thian-4-yl)azetidine-3-carboxylic acid”, are known for their unique reactivity, which is driven by a considerable ring strain . This allows for facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .科学的研究の応用
医薬品研究
1-(チアン-4-イル)アゼチジン-3-カルボン酸: は、その構造の特異性から医薬品研究において貴重な化合物です。これは新規治療薬の合成のためのビルディングブロックとして役立ちます。 その剛直な構造は、特定の空間配置を持つ薬物を作成するために利用でき、生物学的分子を標的とする際の選択性と有効性を高める可能性があります .
農薬開発
農薬の分野では、この化合物は新規殺虫剤や除草剤の開発に使用できます。 そのアゼチジンコアは、害虫の特定の酵素や受容体と相互作用するように修飾でき、作物保護のためのターゲットアプローチを提供します .
ペプチド合成
1-(チアン-4-イル)アゼチジン-3-カルボン酸のアゼチジン環は、ペプチド合成のための興味深い候補となります。 これは、ペプチドに立体配座的制約を導入することができ、これは生物活性ペプチドの構造活性相関を研究するために不可欠です .
フォルダー研究
この化合物は、フォルダー研究で潜在的な用途があります。フォルダー研究では、この化合物は、天然の高分子と同様の折り畳みパターンを模倣するフォルダー(人工分子)を構築するために使用できます。 特定のフォールドを誘発する能力は、タンパク質のフォールディングの理解と新規の生体模倣構造の設計に役立ちます .
化学的ハイブリダイゼーション
1-(チアン-4-イル)アゼチジン-3-カルボン酸: は、化学的ハイブリダイゼーション剤として機能できます。 これは、異なる化学ファミリーのハイブリッドを作成するために使用でき、潜在的にユニークな特性と用途を持つ化合物につながります .
標的タンパク質分解
化合物の剛直な構造は、プロテオリシス標的キメラ(PROTAC)の開発におけるリンカーとして適しています。 PROTACは、分解のためのタンパク質を標的とする新しいクラスの薬物であり、この化合物は、より安定で効果的なPROTAC分子を作成するのに役立つ可能性があります .
オキサジアゾールの合成
これは、様々な薬理活性を持つ複素環式化合物であるオキサジアゾールを合成するために使用できます。 アゼチジン環の歪んだ性質は、オキサジアゾールの生成を良好な収率で促進することができます .
試験のための基準物質
最後に、1-(チアン-4-イル)アゼチジン-3-カルボン酸は、医薬品試験の基準物質として使用できます。 高品質の基準物質は、医薬品開発で使用される分析方法の精度と信頼性を確保するために不可欠です .
将来の方向性
Azetidines, including “1-(Thian-4-yl)azetidine-3-carboxylic acid”, have attracted major attention in organic synthesis . They are used in drug discovery, polymerization, and as chiral templates . Future research will likely focus on new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .
作用機序
Target of Action
Azetidine derivatives are often used in the synthesis of pharmaceuticals due to their ability to form stable ring structures and bind to various biological targets .
Mode of Action
Without specific information on “1-(Thian-4-yl)azetidine-3-carboxylic acid”, it’s difficult to describe its exact mode of action. Azetidine derivatives often act by binding to their target and modulating its function .
Biochemical Pathways
Azetidine derivatives can be involved in a wide range of biochemical pathways depending on their specific structure and target .
生化学分析
Biochemical Properties
1-(Thian-4-yl)azetidine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic amino acid derivatives . It interacts with various enzymes, proteins, and other biomolecules through its azetidine ring, which is known for its ring strain and reactivity . The compound can undergo aza-Michael addition reactions with NH-heterocycles, leading to the formation of functionalized azetidines . These interactions are crucial for the synthesis of novel bioactive compounds with potential therapeutic applications .
Cellular Effects
1-(Thian-4-yl)azetidine-3-carboxylic acid has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with cellular proteins can modulate signaling pathways, leading to changes in gene expression and metabolic activity . For instance, derivatives of azetidine-3-carboxylic acid have demonstrated antibacterial and anticancer properties, indicating their potential impact on cell proliferation and survival .
Molecular Mechanism
At the molecular level, 1-(Thian-4-yl)azetidine-3-carboxylic acid exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation . The compound’s azetidine ring can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are essential for the compound’s biological activity and therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Thian-4-yl)azetidine-3-carboxylic acid can change over time due to its stability and degradation properties . The compound’s stability is influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term studies have shown that the compound can maintain its biological activity over extended periods, although some degradation may occur under certain conditions .
Dosage Effects in Animal Models
The effects of 1-(Thian-4-yl)azetidine-3-carboxylic acid vary with different dosages in animal models . At lower doses, the compound has shown beneficial effects, such as antibacterial and anticancer activity . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal cellular functions . These dosage effects are critical for determining the compound’s therapeutic window and safety profile .
Metabolic Pathways
1-(Thian-4-yl)azetidine-3-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo ring-opening reactions and other metabolic processes, leading to the formation of metabolites with distinct biological activities . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, 1-(Thian-4-yl)azetidine-3-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution of the compound is crucial for optimizing its therapeutic efficacy and minimizing potential side effects .
Subcellular Localization
The subcellular localization of 1-(Thian-4-yl)azetidine-3-carboxylic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be influenced by its localization within the cell, affecting processes such as protein synthesis, degradation, and signal transduction . These subcellular interactions are vital for elucidating the compound’s mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
1-(thian-4-yl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2S/c11-9(12)7-5-10(6-7)8-1-3-13-4-2-8/h7-8H,1-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFKITNGPHHRCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1N2CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466388.png)

![1-[7-(1-Benzothiophen-3-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-2-hydroxy-1-ethanone](/img/structure/B1466390.png)

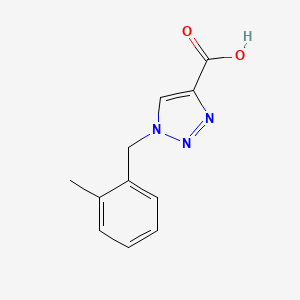
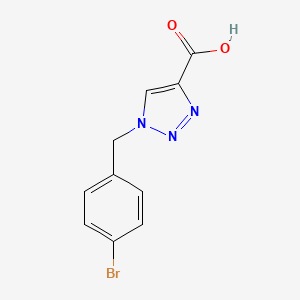
![1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1466401.png)
![3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1466402.png)
![3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B1466403.png)
